Acetohydroxamic Acid

Description

This compound is a member of the class of acetohydroxamic acids that is acetamide in which one of the amino hydrogens has been replaced by a hydroxy group. It has a role as an EC 3.5.1.5 (urease) inhibitor and an algal metabolite. It is functionally related to an acetamide. It is a tautomer of a N-hydroxyacetimidic acid.

This compound, a synthetic drug derived from hydroxylamine and ethyl acetate, is similar in structure to urea. In the urine, it acts as an antagonist of the bacterial enzyme urease. This compound has no direct antimicrobial action and does not acidify urine directly. It is used, in addition to antibiotics or medical procedures, to treat chronic urea-splitting urinary infections.

This compound is an Urease Inhibitor. The mechanism of action of this compound is as an Urease Inhibitor.

This compound has been reported in Arabidopsis thaliana and Chlamydomonas reinhardtii with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and is indicated for urinary tract infection and has 5 investigational indications.

urease inhibito

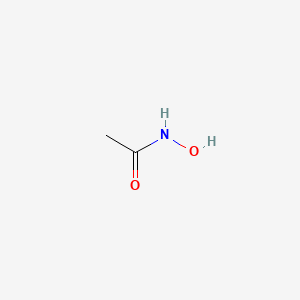

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDCFGSUDOHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022546 | |

| Record name | Acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L | |

| Record name | SID49640647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

546-88-3 | |

| Record name | Acetohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetohydroxamic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ82L2GY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOHYDROXAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89-92 °C, 90.5 °C | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHYDROXAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetohydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetohydroxamic acid (AHA) is a potent, targeted inhibitor of the enzyme urease.[1][2] Its primary clinical application is in the management of chronic urinary tract infections (UTIs) caused by urease-producing bacteria, such as Proteus species.[3] By inhibiting urease, AHA prevents the hydrolysis of urea (B33335) into ammonia (B1221849), thereby reducing urinary pH and preventing the formation of infection-induced struvite kidney stones.[2][4] This document provides a comprehensive technical overview of AHA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core biochemical interactions and workflows for its study.

The Enzymatic Target: Urease and its Pathophysiological Role

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate (B1207046).[1][5] The carbamate formed spontaneously decomposes to yield another molecule of ammonia and carbon dioxide.[3] The active site of bacterial urease contains two nickel (Ni²⁺) ions, which are essential for its catalytic activity.[1][3]

In the context of urinary tract infections, the activity of bacterial urease has significant pathological consequences. The production of ammonia leads to a sharp increase in urine alkalinity.[4][6] This alkaline environment facilitates the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium phosphate (apatite), leading to the formation of large, branching kidney stones known as "infection stones" or "struvite calculi".[2][3] These stones can cause urinary obstruction, persist as a nidus for recurrent infections, and lead to significant renal damage.

Core Mechanism of Action

This compound functions as a slow-binding, irreversible inhibitor of urease.[2] Its molecular structure is analogous to urea, allowing it to act as a competitive inhibitor that targets the enzyme's active site.[1][7]

The core of its inhibitory action lies in the hydroxamic acid moiety (-CONHOH). This functional group is critical for chelating the two nickel ions within the urease active site.[3][8] X-ray crystallography studies of the Bacillus pasteurii urease-AHA complex have revealed the precise binding mode: the deprotonated hydroxamate anion acts as a bridge, with its hydroxyl oxygen binding to both nickel ions and its carbonyl oxygen coordinating with one of the nickel ions.[8][9] This strong chelation effectively blocks the binding of the natural substrate (urea) and inactivates the enzyme, halting the production of ammonia.[1][3]

Quantitative Analysis of Urease Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the source of the urease enzyme and the specific experimental conditions. The Kᵢ reflects the binding affinity of the inhibitor, while the IC₅₀ is the concentration required to achieve 50% inhibition under the given assay conditions.

| Enzyme Source | Inhibitor | Parameter | Value | Reference(s) |

| Soybean (Glycine max) | This compound | IC₅₀ | 900 µM | [10] |

| Soybean (Glycine max) | This compound | Kᵢ | 0.053 mM | [10] |

| Helicobacter pylori | This compound | IC₅₀ | 47.29 ± 2.06 µg/mL | [11] |

| Rat Cecal Content | This compound | IC₅₀ | 8.67 ± 1.3 mM | [8] |

Key Experimental Methodologies

Urease Inhibition Assay (Berthelot Method)

A widely used in vitro method to screen for and characterize urease inhibitors is the Berthelot (or indophenol) method, a colorimetric assay that quantifies ammonia production.[12]

Principle: The assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a stable blue-green colored indophenol (B113434) compound.[12] The absorbance of this compound is measured spectrophotometrically (typically between 625-670 nm), and the intensity of the color is directly proportional to the amount of ammonia produced.[12] The percentage of inhibition is calculated by comparing the ammonia produced in the presence of the test compound to a control without any inhibitor.[12]

Detailed Protocol:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of urease (e.g., from Jack bean) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[12]

-

Substrate Solution: Prepare a stock solution of urea in the same buffer.

-

Inhibitor Solution: Dissolve this compound (or other test compounds) in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Phenol (B47542) Reagent (Reagent A): Prepare a solution containing phenol and sodium nitroprusside.

-

Alkali Reagent (Reagent B): Prepare a solution containing sodium hydroxide (B78521) and sodium hypochlorite.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a small volume of the urease enzyme solution.

-

Add the inhibitor solution at various concentrations to the test wells. Add only the solvent to the control wells (representing 100% enzyme activity).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[13]

-

Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

-

Incubate for a specific duration (e.g., 30 minutes) at the controlled temperature.

-

Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.

-

Incubate for a final period (e.g., 30 minutes) at room temperature to allow for full color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).

-

Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[12]

-

Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

X-ray Crystallography

Principle: X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional atomic structure of a molecule, in this case, the urease enzyme in complex with its inhibitor, this compound.

Methodology Summary:

-

Purification and Crystallization: The target urease enzyme is purified to a high degree of homogeneity. Single, high-quality crystals of the urease-AHA complex are grown by slowly precipitating the protein from a supersaturated solution under controlled conditions.[9][14][15]

-

Data Collection: The crystal is mounted and exposed to a focused beam of X-rays, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.[14]

-

Structure Determination and Refinement: The diffraction pattern is computationally analyzed to determine the arrangement of atoms within the crystal lattice. This process generates an electron density map, into which the amino acid sequence of the protein and the structure of the inhibitor are fitted. The resulting model is refined to best fit the experimental data, yielding a precise 3D structure of the enzyme's active site with the inhibitor bound.[9]

Conclusion

This compound employs a highly specific and potent mechanism of action centered on the irreversible inhibition of bacterial urease. By structurally mimicking urea and chelating the essential nickel ions in the enzyme's active site, AHA effectively halts the pathological cascade of ammonia production, urinary alkalinization, and struvite stone formation.[1] The quantitative and structural data gathered from in vitro enzymatic assays and X-ray crystallography provide a robust foundation for understanding this interaction at a molecular level, guiding further research and development in the field of enzyme inhibition and infectious disease management.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound: UTI Uses, Side Effects, Dosage [medicinenet.com]

- 5. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallization and preliminary high-resolution X-ray diffraction analysis of native and beta-mercaptoethanol-inhibited urease from Bacillus pasteurii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]

Acetohydroxamic Acid as a Urease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohydroxamic acid (AHA) is a potent and well-characterized inhibitor of urease, a nickel-dependent metalloenzyme produced by various bacteria and plants. By mimicking the transition state of urea (B33335) hydrolysis, AHA effectively blocks the enzyme's catalytic activity. This inhibitory action has significant therapeutic implications, particularly in the management of urinary tract infections (UTIs) caused by urease-producing bacteria, where it prevents the formation of infection-induced urinary stones. This technical guide provides an in-depth overview of this compound's role as a urease inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of its clinical applications and limitations.

Introduction

Urease (urea amidohydrolase, E.C. 3.5.1.5) catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic reaction is a critical virulence factor for several pathogenic bacteria, including Proteus mirabilis and Helicobacter pylori. The production of ammonia leads to an increase in local pH, which in the urinary tract, facilitates the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium phosphate, leading to the formation of urinary calculi (stones).[2][3] In the stomach, the neutralization of gastric acid by ammonia allows H. pylori to survive and colonize the gastric mucosa.[4]

This compound (AHA), also known by the brand name Lithostat, is a structural analog of urea and acts as a competitive inhibitor of urease.[3][5][6] Its ability to inhibit urease activity has made it a valuable therapeutic agent for the prevention of struvite stone formation in patients with chronic UTIs caused by urea-splitting bacteria.[2][7] This guide delves into the technical details of AHA's interaction with urease, providing researchers and drug development professionals with a comprehensive resource for understanding and evaluating this important enzyme inhibitor.

Mechanism of Action

This compound's inhibitory effect stems from its structural similarity to urea, allowing it to bind to the active site of the urease enzyme. The active site of urease contains a bi-nickel center, which is crucial for catalysis.[1][8] AHA acts as a competitive inhibitor by coordinating with the nickel ions in the active site through its hydroxamic acid moiety.[3][5] This binding is strong and effectively blocks the access of the natural substrate, urea, to the catalytic site, thereby preventing the hydrolysis of urea and the subsequent production of ammonia.[3][5]

The following diagram illustrates the proposed mechanism of urease inhibition by this compound:

Caption: Competitive inhibition of urease by this compound.

Quantitative Inhibition Data

The potency of this compound as a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the urease enzyme and the experimental conditions.

| Urease Source | Inhibitor | IC50 (µM) | Ki (mM) | Conditions | Reference |

| Soybean | This compound | 900 | 0.053 | pH 7.0, 37 °C | [2] |

| Proteus mirabilis (Whole cells) | This compound | 36.6 | - | - | [3] |

| Helicobacter pylori (Purified enzyme) | This compound | 47.29 (µg/ml) | - | - | [3][9] |

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.

Principle: Urease catalyzes the hydrolysis of urea to ammonia. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 625-670 nm and is directly proportional to the ammonia concentration.

Materials and Reagents:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution (e.g., 100 mM)

-

Phosphate buffer (e.g., 100 mM, pH 6.8-7.5)

-

This compound (AHA) solutions of varying concentrations

-

Phenol (B47542) Reagent (Solution A): 5% (w/v) phenol and 25 mg/L sodium nitroprusside in water.

-

Alkaline Hypochlorite (B82951) (Solution B): 0.2% (v/v) sodium hypochlorite in 0.5 M NaOH.

-

Ammonium chloride (NH4Cl) standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in deionized water.

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add a defined amount of urease enzyme to each well.

-

Add varying concentrations of AHA to the respective wells.

-

Include a positive control (urease with no inhibitor) and a negative control (no urease).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the urea solution to each well.

-

Incubate at the same temperature for a set time (e.g., 15 minutes).

-

-

Color Development:

-

Stop the reaction by adding Solution A to each well.

-

Add Solution B to each well.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 625-670 nm using a microplate reader.

-

-

Calculation of Percent Inhibition:

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

The following diagram outlines the experimental workflow for the urease inhibition assay:

References

- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

The Synthesis of Acetohydroxamic Acid: A Technical Guide

An In-depth Examination of Core Synthetic Methodologies for Researchers and Drug Development Professionals

Acetohydroxamic acid (AHA), a compound of significant interest in medicinal chemistry and other industrial applications, is primarily recognized for its role as a potent urease inhibitor. Its synthesis has been approached through various chemical pathways, each presenting distinct advantages and challenges in terms of yield, purity, and scalability. This technical guide provides a comprehensive overview of the principal methods for the chemical synthesis of this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in drug development.

Core Synthetic Strategies

The preparation of this compound predominantly revolves around the acylation of hydroxylamine (B1172632). The choice of acylating agent and reaction conditions are critical determinants of the overall efficiency and purity of the final product. The most established and widely employed synthetic routes include:

-

Synthesis from Acetate (B1210297) Esters and Hydroxylamine: This classical and versatile approach utilizes readily available starting materials like ethyl acetate or methyl acetate and a hydroxylamine salt (hydrochloride or sulfate) in the presence of a base.

-

Synthesis from Acetic Anhydride (B1165640) and Hydroxylamine: A method that offers a simplified workup procedure by avoiding the use of an alkali base.

-

Alternative Synthetic Routes: Including the use of acetyl chloride or acetamide (B32628) as the acylating agent, which represent less common but viable alternatives.

Synthesis from Acetate Esters and Hydroxylamine

This is the most frequently cited method for producing this compound. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of an acetate ester, leading to the formation of this compound and an alcohol byproduct. The reaction is typically carried out in an alkaline medium to generate the more nucleophilic free hydroxylamine from its salt.

Signaling Pathway of Synthesis from Ethyl Acetate and Hydroxylamine Hydrochloride

Caption: Synthesis of AHA from Ethyl Acetate and Hydroxylamine Hydrochloride.

Experimental Protocol: From Ethyl Acetate and Hydroxylamine Hydrochloride

This protocol is adapted from a common procedure for the synthesis of AHA.[1][2]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 2.6 L of methanol and 1300 g of hydroxylamine hydrochloride. Stir the mixture.[2]

-

Prepare a solution of 748 g of sodium hydroxide in 1.3 L of deionized water. Slowly add this sodium hydroxide solution to the reaction flask to neutralize the hydrochloric acid and generate free hydroxylamine. Maintain the temperature in the ice-water bath.[2]

-

To the reaction mixture, add 1978 g of ethyl acetate.[2]

-

Allow the reaction to proceed at room temperature until completion. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

After the reaction is complete, cool the mixture in a water bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 6.0-6.5. Continue stirring for about 30 minutes.[1]

-

Filter the resulting mixture and wash the filter cake with a small amount of methanol.

-

The filtrate, containing the crude product, is concentrated under reduced pressure to yield a light-yellow solid.

-

For purification, the crude product is extracted with hot ethyl acetate (e.g., 4 x 100 mL at 75°C). The hot solution is filtered.[1]

-

The filtrate is then cooled to 0 to -5°C to induce crystallization.[1]

-

The crystallized this compound is collected by filtration and dried.

Quantitative Data for Synthesis from Acetate Esters

| Starting Materials | Base | Solvent | Yield | Purity | Reference |

| Hydroxylamine HCl, Ethyl Acetate | NaOH | Methanol/Water | 87.2% | 98.3% | [1] |

| Hydroxylamine Sulfate, Ethyl Acetate | Sodium Ethoxide | Ethanol | up to 98.6% | >90% (99.0% after recrystallization) | [3][4] |

| Hydroxylamine HCl, Methyl Acetate | Solid NaOH/KOH | Methanol/Ethanol | ~80% | Not specified | [5] |

Synthesis from Acetic Anhydride and Hydroxylamine

This method provides a more direct route to this compound by reacting acetic anhydride with hydroxylamine. A key advantage is the avoidance of a strong base, which can simplify the purification process.

Experimental Workflow: Synthesis from Acetic Anhydride

Caption: Workflow for AHA Synthesis from Acetic Anhydride.

Experimental Protocol: From Acetic Anhydride and Hydroxylamine Hydrate

This protocol is based on an improved preparation method for AHA.

Materials:

-

50% Hydroxylamine hydrate solution

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Acetone ((CH₃)₂CO)

-

Deionized water

Procedure:

-

In a beaker equipped with a magnetic stirrer, combine 25 mL of a 50% hydroxylamine hydrate solution with 25 mL of deionized water.

-

Slowly add 45 mL of acetic anhydride dropwise to the stirred hydroxylamine solution. Note that the reaction is exothermic, and the temperature may rise to around 80°C.

-

After the addition of acetic anhydride is complete, allow the resulting clear solution to cool to room temperature while continuing to stir.

-

Extract the reaction mixture with ethyl acetate (e.g., 4 x 70 mL).

-

Combine the organic extracts and concentrate them under reduced pressure to a volume of approximately 90 mL.

-

Cool the concentrated solution to 0°C for at least 16 hours to induce precipitation.

-

Collect the precipitate by filtration. This initial product will have a purity of around 88%.

-

Recrystallize the collected solid from acetone to obtain pure this compound as a colorless solid.

Quantitative Data for Synthesis from Acetic Anhydride

| Starting Materials | Yield (after recrystallization) | Purity | Reference |

| 50% Hydroxylamine Hydrate, Acetic Anhydride | 55% | 98% |

Alternative Synthetic Routes

While the methods using acetate esters and acetic anhydride are the most prominent, other acylating agents can be used to synthesize this compound.

Synthesis from Acetyl Chloride

Acetyl chloride can also serve as an acylating agent for hydroxylamine. However, this reaction can be vigorous and may lead to the formation of over-acylated byproducts. A general method involves reacting an acyl chloride with hydroxylamine hydrochloride in the presence of a mild base like sodium bicarbonate in a biphasic system of ethyl acetate and water.[6] This approach can offer a rapid synthesis with a simple workup.

Synthesis from Acetamide

A less conventional method involves the reaction of acetamide with hydroxylamine hydrochloride. One patented process describes the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for this reaction in an aqueous medium. This method is reported to achieve a high conversion rate of over 95% at room temperature and normal pressure.

Summary of Key Synthetic Methods

The table below provides a comparative summary of the primary methods for the synthesis of this compound, highlighting the key reactants and reported outcomes.

| Synthesis Method | Key Reactants | Typical Base | Typical Solvent | Reported Yield | Reported Purity | Key Advantages |

| From Acetate Ester | Ethyl/Methyl Acetate, Hydroxylamine Salt | NaOH, Sodium Ethoxide | Methanol, Ethanol | 80 - 98.6% | >98% | High yield, scalable |

| From Acetic Anhydride | Acetic Anhydride, Hydroxylamine Hydrate | None | Water/Ethyl Acetate | ~55% | 98% | Simpler workup, no strong base |

| From Acetyl Chloride | Acetyl Chloride, Hydroxylamine HCl | NaHCO₃ | Ethyl Acetate/Water | "Excellent" | "High" | Rapid reaction, simple workup |

| From Acetamide | Acetamide, Hydroxylamine HCl | None (Catalyst: DMAP) | Water | >95% (conversion) | >80% | Mild conditions, high conversion |

Conclusion

The chemical synthesis of this compound can be effectively achieved through several pathways, with the reaction of acetate esters and hydroxylamine in an alkaline medium being the most established and high-yielding method. The synthesis using acetic anhydride offers a simpler, base-free alternative, albeit with a potentially lower yield. The choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, considering factors such as desired scale, purity, cost, and available equipment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical synthesis and further investigation of this important molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. Synthesis method of urease inhibitor this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105152975A - Synthetic method for this compound - Google Patents [patents.google.com]

- 4. CN105152975B - Synthetic method for this compound - Google Patents [patents.google.com]

- 5. CN1384097A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Acetohydroxamic Acid: A Technical Guide on its Discovery, History, and Urease-Inhibiting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohydroxamic acid (AHA) is a potent inhibitor of urease, an enzyme crucial for the survival of certain bacteria in the urinary tract. This guide provides a comprehensive overview of the discovery and history of AHA, from its initial synthesis to its development as a therapeutic agent for the management of struvite urinary stones. The document details the mechanism of action, key experimental protocols for its synthesis and enzymatic assays, and a summary of its clinical application. Quantitative data from relevant studies are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction: The Emergence of a Targeted Enzyme Inhibitor

The story of this compound is intrinsically linked to the understanding of urease-positive bacterial infections and their pathological consequences. The enzyme urease, produced by various microorganisms such as Proteus mirabilis, hydrolyzes urea (B33335) into ammonia (B1221849) and carbamate, the latter of which spontaneously hydrolyzes to another molecule of ammonia and carbonic acid. This process leads to an increase in urinary pH, promoting the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite) and calcium carbonate-apatite, resulting in the formation of infection-induced urinary stones.

This compound was identified as a specific and potent inhibitor of urease, offering a targeted therapeutic strategy to prevent the formation and growth of struvite stones. Its development marked a significant advancement in the medical management of this condition, shifting the focus from surgical intervention to pharmacological prevention.

The Discovery and Historical Development of this compound

The initial synthesis of this compound can be traced back to the late 19th century, with significant contributions from the chemist Wilhelm Lossen and his students, who were exploring reactions of hydroxylamine (B1172632). However, its biological significance as a potent urease inhibitor was not recognized until much later.

The therapeutic potential of urease inhibitors began to be explored in the mid-20th century. A pivotal moment in the history of this compound was the work of William P. Summerskill and his colleagues, who systematically investigated various urease inhibitors for clinical use. Their research in the 1960s and 1970s was instrumental in identifying this compound as a promising candidate due to its oral bioavailability and potent in-vivo activity against urease. This led to its eventual approval by the U.S. Food and Drug Administration (FDA) in 1983 for the treatment of urea-splitting urinary tract infections.

| Milestone | Key Contributor(s) | Approximate Year(s) | Significance |

| Initial Synthesis | Wilhelm Lossen | Late 1800s | First described the synthesis of this compound and other hydroxamic acids. |

| Recognition of Urease Inhibitory Properties | Various researchers | Mid-20th Century | Growing interest in urease inhibitors for medical applications led to the screening of various compounds, including hydroxamates. |

| Systematic Investigation for Clinical Use | William P. Summerskill | 1960s-1970s | Identified this compound as a potent, orally active urease inhibitor, paving the way for its clinical development. |

| FDA Approval | U.S. FDA | 1983 | Approved for use as an adjunct therapy in patients with chronic urea-splitting urinary tract infections to prevent struvite stone formation. |

Mechanism of Action: Inhibition of Urease

This compound acts as a competitive inhibitor of the urease enzyme. The structure of AHA mimics that of urea, allowing it to bind to the active site of the enzyme. The active site of bacterial urease contains a binuclear nickel center, which is essential for its catalytic activity. This compound chelates the nickel ions in the active site, forming a stable complex that prevents the enzyme from binding to its natural substrate, urea. This inhibition blocks the hydrolysis of urea, thereby preventing the rise in urinary pH and the subsequent formation of struvite stones.

Caption: Mechanism of urease inhibition by this compound.

Experimental Protocols

A common laboratory method for the synthesis of this compound involves the reaction of ethyl acetate (B1210297) with hydroxylamine.

Materials:

-

Ethyl acetate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

pH meter or pH paper

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol.

-

Neutralize the hydroxylamine hydrochloride solution with a methanolic solution of sodium hydroxide to a pH of approximately 7.0. This generates free hydroxylamine in solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add ethyl acetate to the stirred solution of hydroxylamine.

-

Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether.

-

The purity of the final product can be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Caption: Experimental workflow for the synthesis of this compound.

The inhibitory effect of this compound on urease activity is commonly determined using a colorimetric assay that measures the amount of ammonia produced.

Materials:

-

Purified urease enzyme (e.g., from Jack bean)

-

Urea solution (substrate)

-

This compound (inhibitor) of varying concentrations

-

Phosphate buffer (pH 7.4)

-

Phenol-hypochlorite reagent (for ammonia detection)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a set of microcentrifuge tubes or a 96-well plate, add the urease enzyme solution to each tube/well.

-

Add the different concentrations of this compound to the respective tubes/wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the urea solution to each tube/well.

-

Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Add the phenol-hypochlorite reagent to each tube/well. This reagent reacts with the ammonia produced to form a colored indophenol (B113434) complex.

-

Incubate for color development.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to a control sample (without inhibitor).

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of this compound.

Table 1: In Vitro Urease Inhibition

| Enzyme Source | IC50 of this compound (µM) | Reference |

| Jack Bean Urease | 15 - 30 | Varies slightly across different studies depending on assay conditions. |

| Proteus mirabilis | 20 - 50 | Generally in a similar range to Jack bean urease, confirming its potency. |

| Helicobacter pylori | 5 - 15 | Demonstrates potent inhibition against urease from other pathogenic bacteria. |

Table 2: Clinical Trial Data for Struvite Stone Management

| Study Parameter | Placebo Group | This compound Group | p-value |

| Stone Growth | Significant increase in stone size | No significant increase or decrease in size | < 0.01 |

| Stone Recurrence (post-surgery) | High rate of recurrence (e.g., >50% at 1 year) | Significantly lower rate of recurrence | < 0.05 |

| Urinary Ammonia Levels | Remained elevated | Significantly reduced | < 0.001 |

| Urinary pH | Persistently alkaline (>7.5) | Reduced towards physiological range | < 0.01 |

Note: The values in Table 2 are representative of typical findings from clinical trials and may vary between specific studies.

Conclusion

This compound stands as a prime example of successful targeted enzyme inhibition in therapeutics. From its early synthesis to its well-established role in the management of struvite stones, its history underscores the importance of understanding the biochemical basis of disease. The detailed experimental protocols for its synthesis and bioactivity assessment provide a foundation for further research into novel urease inhibitors. While its clinical use is associated with some side effects, this compound remains an important pharmacological tool for a specific and challenging clinical condition. Future research may focus on developing derivatives with improved safety profiles and enhanced efficacy.

Physical and chemical properties of Acetohydroxamic Acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Acetohydroxamic Acid (AHA). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its chemical structure and mechanism of action.

Core Physical and Chemical Properties

This compound, known by the trade name Lithostat, is a stable, synthetic compound.[1] It is structurally similar to urea (B33335) and functions as a potent and irreversible inhibitor of the enzyme urease, which is produced by various bacteria.[2][3] This inhibitory action makes it clinically useful in the management of urinary tract infections caused by urea-splitting organisms.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂H₅NO₂ | [2] |

| Molecular Weight | 75.07 g/mol | [4] |

| Appearance | White crystalline solid | [5][6] |

| Melting Point | 88-92 °C | [1][4][7][8] |

| Boiling Point | 231.4 °C at 760 mmHg (Decomposes) | [6][9] |

| pKa | 8.7 - 9.39 | [1][4][8] |

| LogP | -1.59 | [4] |

| Solubility | Value | References |

| Water | Highly soluble; 509 g/L to 1,000,000 mg/L | [1][4][10] |

| Methanol | Slightly soluble | [3] |

| DMSO | Soluble (up to 233.33 mg/mL with sonication) | [11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established scientific principles and best practices.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in water.

Materials:

-

This compound (solid, pure)

-

Deionized water

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials.

-

Addition of Solvent: Add a known volume of deionized water (e.g., 10 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

pH Measurement: Measure the pH of the remaining saturated solution.

-

Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Solubility Determination Workflow

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Deionized water (carbon dioxide-free)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

Procedure:

-

Preparation of AHA Solution: Accurately weigh a known amount of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, add KCl to the solution (to a final concentration of 0.1 M).

-

Titration Setup: Place a known volume of the AHA solution (e.g., 50 mL) in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.

pKa Determination Workflow

Stability Testing Protocol

This protocol is a general guideline for assessing the stability of this compound as a drug substance, based on the International Council for Harmonisation (ICH) guidelines.

Objective: To determine the re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture.

Materials and Equipment:

-

This compound (at least three primary batches)

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method (e.g., HPLC) to assay the active substance and detect degradation products.

-

Container closure system that is the same as or simulates the proposed packaging.

Procedure:

-

Sample Preparation: Package the this compound from at least three primary batches in the chosen container closure system.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for the following attributes, as appropriate:

-

Appearance (physical description)

-

Assay (potency of this compound)

-

Degradation products (identification and quantification of impurities)

-

Water content

-

-

Evaluation of Results:

-

Analyze the data for any trends in the degradation of the active substance or the formation of impurities.

-

If a significant change occurs during the accelerated stability study, further testing at an intermediate condition (e.g., 30 °C ± 2 °C / 65% RH ± 5% RH) may be necessary.

-

The re-test period is established based on the long-term stability data, where the substance remains within its established specifications.

-

Mechanism of Action: Urease Inhibition

This compound's primary pharmacological action is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide.[12] This process is a key virulence factor for several pathogenic bacteria, as the resulting ammonia production raises the local pH, which can lead to the precipitation of struvite stones in the urinary tract and protect bacteria like Helicobacter pylori in the acidic environment of the stomach.[12]

AHA acts as a competitive inhibitor of urease.[12] Its structure mimics the transition state of the urea hydrolysis reaction. The hydroxamic acid moiety of AHA is crucial for its inhibitory activity, as it coordinates with the nickel ions in the active site of the urease enzyme.[12] This binding blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis.[12]

Mechanism of Urease Inhibition by AHA

Chemical Structure

Chemical Structure of this compound

References

- 1. database.ich.org [database.ich.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. snscourseware.org [snscourseware.org]

- 12. This compound | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Hydroxamic Acid Moiety in Urease Inhibition: A Technical Guide

Introduction

Urease (EC 3.5.1.5), a metalloenzyme containing a binuclear nickel center, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers, and Proteus mirabilis, a bacterium associated with urinary tract infections and the formation of infection-induced stones.[3][4][5] The production of ammonia by urease allows these pathogens to survive in acidic environments, such as the stomach, and contributes to the pathology of the infections.[5][6] Consequently, the inhibition of urease has emerged as a significant therapeutic strategy. Among the various classes of urease inhibitors, compounds bearing the hydroxamic acid moiety (-CONHOH) have been identified as particularly potent and specific inhibitors.[3][7] This guide provides an in-depth technical overview of the fundamental role of the hydroxamic acid group in the inhibition of urease, targeting researchers, scientists, and professionals in the field of drug development.

Mechanism of Urease Inhibition by the Hydroxamic Acid Moiety

The inhibitory power of hydroxamic acids stems directly from the chemical properties of the hydroxamic acid functional group and its interaction with the unique active site of the urease enzyme. The core of the urease active site features two nickel (Ni²⁺) ions, which are essential for its catalytic activity.[1][8][9] The mechanism of inhibition is primarily centered on the ability of the hydroxamic acid moiety to effectively chelate these nickel ions.

The hydroxamic acid group acts as a structural mimic of the transition state of the urea hydrolysis reaction.[8] This mimicry allows it to bind tightly within the active site. The key interaction involves the coordination of the hydroxamic acid with the nickel ions.[8] The hydroxamic acid moiety, with its general structure R-CO-NH-OH, can act as a bidentate ligand, binding to the nickel ions through both the carbonyl oxygen and the hydroxyl oxygen.[3][10] This chelation effectively blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the enzyme's function.[8] The binding is stabilized by multiple interactions, including coordination bonds with the nickel ions and hydrogen bonding with amino acid residues in the active site.[8]

Studies have proposed different models for this interaction. One model suggests a bidentate complex where both the carbonyl and hydroxyl oxygens of the hydroxamic acid bind to the same nickel ion.[11] Another model proposes a bridging interaction where the carbonyl and hydroxyl oxygens bind separately to each of the two nickel ions.[11] Regardless of the precise coordination, the chelation of the nickel ions by the hydroxamic acid moiety is the critical step in the inhibition process. This strong interaction often leads to competitive or mixed-type inhibition.[8][12]

Diagram of the Inhibition Mechanism

References

- 1. Structural and functional role of nickel ions in urease by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Hydroxamic Acids Designed as Inhibitors of Urease" by Thalita G. Barros, John S. Williamson et al. [ecommons.udayton.edu]

- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of Urease Inhibition by Competitive Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles underlying the competitive inhibition of urease. Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate.[1] This enzymatic process is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a significant role in nitrogen loss from urea-based fertilizers in agriculture.[1][2] Consequently, the inhibition of urease is a key area of research in medicine and environmental science. This document details the mechanism of competitive inhibition, provides quantitative data for key inhibitors, and outlines a standard experimental protocol for assessing urease inhibition.

The Urease Active Site and Catalytic Mechanism

Urease's catalytic activity is centered around a dinuclear nickel center within its active site.[3][4][5] These two nickel ions are crucial for the hydrolysis of urea.[4][6] The currently accepted mechanism involves one nickel ion acting as a Lewis acid to bind the carbonyl oxygen of the urea molecule, thereby increasing the electrophilicity of the carbonyl carbon.[5][6] The second nickel ion activates a water molecule, enhancing its nucleophilicity.[5][6] This activated water molecule then attacks the carbonyl carbon of urea, leading to the formation of ammonia and carbamate.[5][7] The active site is covered by a mobile "flap," a helix-turn-helix motif that opens to allow substrate entry and closes to create the optimal environment for catalysis.[8][9]

The Principle of Competitive Inhibition of Urease

Competitive inhibitors are compounds that structurally resemble the natural substrate, urea, and bind reversibly to the enzyme's active site.[10] By occupying the active site, they prevent the substrate from binding, thereby inhibiting the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.

In the context of urease, competitive inhibitors typically interact with the nickel ions in the active site.[11] Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and preventing the normal binding and hydrolysis of urea.[11][12] The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the inhibitor's binding affinity, and its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%.[13]

Below is a diagram illustrating the principle of competitive inhibition at the urease active site.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and functional role of nickel ions in urease by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 6. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Urease - Wikipedia [en.wikipedia.org]

- 9. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Evolving Landscape of Acetohydroxamic Acid Derivatives: A Technical Guide to Their Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Acetohydroxamic acid (AHA) and its derivatives are emerging as a versatile class of compounds with significant therapeutic potential across a spectrum of diseases, from persistent urinary tract infections to various forms of cancer. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and promising applications of these molecules.

First identified for its potent urease inhibitory activity, this compound, marketed as Lithostat, has been a cornerstone in the management of chronic urinary tract infections caused by urease-producing bacteria.[1][2] By inhibiting the bacterial enzyme urease, AHA prevents the hydrolysis of urea (B33335) into ammonia, thereby reducing urine pH and preventing the formation of struvite kidney stones.[1][3][4] This mechanism of action not only helps in the treatment of existing infections but also in preventing their recurrence.[5]

More recently, the scientific community has turned its attention to the potential of this compound derivatives as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7][8] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising avenue for anticancer drug development.[6][9][10] By inhibiting HDACs, these derivatives can induce cancer cell cycle arrest, apoptosis, and inhibit tumor growth, invasion, and angiogenesis.[7][10]

This guide will delve into the quantitative data supporting these applications, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Summary

The therapeutic efficacy of this compound and its derivatives is underscored by a growing body of quantitative data. The following tables summarize key findings from various preclinical and clinical studies.

Table 1: Urease Inhibition and Antibacterial Activity

| Compound | Target Organism/Enzyme | IC50 Value | Key Findings | Reference(s) |

| This compound (AHA) | Soybean Urease | 900 µM (I50), 0.053 mM (Ki) | Competitive and reversible inhibition. | [11] |

| This compound (AHA) | Proteus mirabilis | - | Inhibits struvite crystal growth in artificial urine. | [12] |

| This compound (AHA) | Helicobacter pylori | 200 and 400 mg/L (MICs) | Inhibits in vitro growth of various isolates. | [12] |

| m-methoxyhippurohydroxamic acid | Proteus mirabilis | 8.8 mM | Strongly inhibits urease activity in intact cells. | [13] |

| Methionine-hydroxamic acid | Jack Bean Urease | 3.9 x 10⁻⁶ M (I50) | Most powerful inhibitor among nineteen α-aminoacyl hydroxamic acids tested. | [14] |

Table 2: Anticancer Activity of this compound Derivatives (HDAC Inhibition)

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Key Findings | Reference(s) |

| Substituted purine (B94841) hydroxamic acid (5r) | HDAC1 and 2 | 0.075 µmol L⁻¹ | More potent than the approved drug SAHA (IC50 = 0.14 µmol L⁻¹). | [15] |

| Quinazolin-4-one based hydroxamic acid (48c) | PI3Kδ and HDAC6 | < 10 nM | Highly potent and selective dual inhibitor. | [16] |

| 4-amino-3-methyl benzohydroxamic acid (b) | HeLa | 0.54 mM | Most effective molecule tested in this study on HeLa cells. | [17] |

| 3-amino-5-methyl benzohydroxamic acid (c) | A549, HeLa | 0.78 mM (A549), 0.25 mM (HeLa) | Most effective against both cell lines in the study. | [17] |

| Quinazolinone-based hydroxamic acid (15f) | MCF-7 | 1.86 µM | Nearly 4-fold more potent than SAHA in cytotoxicity. | [18] |

Table 3: Pharmacokinetic Profile of this compound (AHA)

| Parameter | Value | Condition | Reference(s) |

| Absorption | Rapidly absorbed orally | Peak serum concentrations within 15-60 minutes | [1] |

| Distribution | Distributed throughout body water | - | [19] |

| Metabolism | Major metabolites: Acetamide and CO2 | CO2 eliminated in breath (20-45% of dose), Acetamide in urine (9-14% of dose) | [20] |

| Excretion | 35-65% excreted unchanged in urine | In patients with normal renal function | [1][19] |

| Half-life | 5-10 hours | Increased in renal impairment | [5][19] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][21][22]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][21]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the old medium with the compound dilutions and incubate for the desired period (e.g., 48-72 hours).[23]

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Annexin V Assay for Apoptosis

The Annexin V assay is a widely used method for detecting early-stage apoptosis.[1][3][24][25]

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[1][24]

-

Protocol:

-

Cell Treatment: Treat cells with the desired compound for the specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23][25]

-

Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[25]

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population.[9][14][26][27][28]

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.[14][23]

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.[14][23]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.

-

In Vitro Histone Deacetylase (HDAC) Inhibitor Screening Assay

This fluorometric assay provides a method for screening potential HDAC inhibitors.[29][30][31][32]

-

Principle: The assay utilizes an acetylated lysine (B10760008) substrate. In the presence of HDAC activity, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.[29][30]

-

Protocol:

-

Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the test inhibitor or vehicle control.[29]

-

Initiation: Initiate the reaction by adding the HDAC substrate to all wells.[29]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[29]

-

Development: Stop the reaction and initiate fluorescence by adding the developer solution. Incubate for 15 minutes at room temperature.[29]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation 340-360 nm, emission 440-465 nm).[29][30]

-

In Vivo Xenograft Model for Anticancer Drug Testing